molecular formula C10H16N2O4S B14517440 2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate CAS No. 62746-18-3

2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate

Cat. No.: B14517440
CAS No.: 62746-18-3
M. Wt: 260.31 g/mol
InChI Key: UEBKEPLPZWNINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate is a complex organic compound that features a piperidine ring, a nitro group, and a methylsulfanyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate typically involves multi-step organic reactions. One common approach is the reaction of piperidine derivatives with nitroethane and methylthiol in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and catalysts such as anhydrous zinc chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered for more efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its piperidine moiety.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can interact with receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate is unique due to its combination of a nitro group, a methylsulfanyl group, and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

62746-18-3

Molecular Formula

C10H16N2O4S

Molecular Weight

260.31 g/mol

IUPAC Name

2-methylsulfanylethyl 2-nitro-2-piperidin-2-ylideneacetate

InChI

InChI=1S/C10H16N2O4S/c1-17-7-6-16-10(13)9(12(14)15)8-4-2-3-5-11-8/h11H,2-7H2,1H3

InChI Key

UEBKEPLPZWNINO-UHFFFAOYSA-N

Canonical SMILES

CSCCOC(=O)C(=C1CCCCN1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.